4-Hidroxi Propofol

Descripción general

Descripción

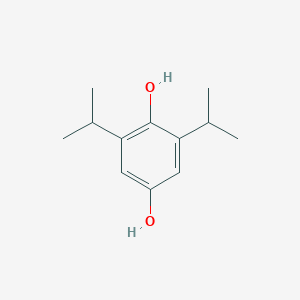

Its structure includes two isopropyl groups attached to a hydroquinone core, making it a unique and versatile compound.

Aplicaciones Científicas De Investigación

1,4-Benzenediol, 2,6-bis(1-methylethyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.

Medicine: Research into its potential therapeutic effects, including its role as an antioxidant and its potential in drug development, is ongoing.

Industry: It is used in the production of polymers, resins, and other materials due to its stability and reactivity.

Mecanismo De Acción

Target of Action

The primary target of 4-Hydroxy Propofol is the GABA-A receptor . This receptor plays a crucial role in the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system .

Mode of Action

4-Hydroxy Propofol interacts with its target, the GABA-A receptor, by positively modulating its inhibitory function . This interaction results in the potentiation of the inhibitory neurotransmitter GABA, leading to rapid induction of hypnosis and minimal excitation .

Biochemical Pathways

The action of 4-Hydroxy Propofol affects the GABAergic pathway . By enhancing the inhibitory function of GABA, it influences the downstream effects of this pathway, which include induction of sedation, hypnosis, and anesthesia .

Pharmacokinetics

After intravenous administration, 4-Hydroxy Propofol is extensively bound to plasma proteins and erythrocytes . Its pharmacokinetics involve rapid induction and elimination, leading to a short duration of action and rapid recovery from anesthesia . Due to its narrow therapeutic margin, it should only be administered by practitioners trained and experienced in providing general anesthesia .

Result of Action

The molecular and cellular effects of 4-Hydroxy Propofol’s action include rapid induction of hypnosis with minimal excitation . It also causes dose-dependent respiratory depression due to the inhibition of the hypercapnic ventilatory drive . Furthermore, it may have an impact on the biological characteristics of malignant tumors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy Propofol. For instance, in the perioperative and critically ill patient environment, propofol may reduce survival, necessitating careful assessment of the risk versus benefit of propofol compared to other agents . Additionally, propofol may participate in the pathophysiological process related to malignant tumors and affect their occurrence and development .

Análisis Bioquímico

Biochemical Properties

4-Hydroxy Propofol is involved in various biochemical reactions, primarily through its interactions with enzymes and proteins. One of the key enzymes it interacts with is cytochrome P-450 2B6 (CYP2B6), which is responsible for the hydroxylation of propofol to form 4-Hydroxy Propofol . This interaction is crucial for the metabolism of propofol, as it facilitates the conversion of the parent compound into its metabolites. Additionally, 4-Hydroxy Propofol can undergo further glucuronidation by UDP-glucuronosyltransferase 1A9 (UGT1A9), leading to the formation of glucuronide conjugates . These interactions highlight the compound’s role in the detoxification and elimination of propofol from the body.

Cellular Effects

4-Hydroxy Propofol exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of cytochrome P-450 enzymes, which play a vital role in drug metabolism and detoxification . Additionally, 4-Hydroxy Propofol can impact cellular signaling pathways by interacting with specific receptors and enzymes, leading to changes in gene expression and metabolic processes . These effects are essential for understanding the overall pharmacological and toxicological profile of propofol and its metabolites.

Molecular Mechanism

The molecular mechanism of 4-Hydroxy Propofol involves its interactions with various biomolecules, including enzymes and receptors. The compound binds to cytochrome P-450 enzymes, particularly CYP2B6, facilitating its hydroxylation and subsequent metabolism . This binding interaction is crucial for the conversion of propofol into its active metabolites. Additionally, 4-Hydroxy Propofol can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function . These molecular interactions are fundamental to the compound’s role in the pharmacokinetics and pharmacodynamics of propofol.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy Propofol can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, 4-Hydroxy Propofol may degrade into other metabolites, affecting its overall efficacy and toxicity. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic processes . These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4-Hydroxy Propofol vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects on various physiological and biochemical parameters . At lower doses, 4-Hydroxy Propofol may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic processes . Additionally, high doses of the compound can result in toxic or adverse effects, including respiratory depression and cardiovascular abnormalities . These dosage effects are crucial for determining the safe and effective use of propofol and its metabolites in clinical settings.

Metabolic Pathways

4-Hydroxy Propofol is involved in several metabolic pathways, including hydroxylation and glucuronidation. The compound is primarily formed through the hydroxylation of propofol by cytochrome P-450 enzymes, particularly CYP2B6 . Once formed, 4-Hydroxy Propofol can undergo further metabolism by UDP-glucuronosyltransferase 1A9 (UGT1A9), leading to the formation of glucuronide conjugates . These metabolic pathways are essential for the detoxification and elimination of propofol from the body, ensuring its safe and effective use as an anesthetic agent.

Transport and Distribution

The transport and distribution of 4-Hydroxy Propofol within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound is primarily transported in the bloodstream, where it can bind to plasma proteins and be distributed to various tissues . Within cells, 4-Hydroxy Propofol can interact with specific transporters and binding proteins, affecting its localization and accumulation . These interactions are crucial for understanding the compound’s pharmacokinetics and overall impact on cellular function.

Subcellular Localization

The subcellular localization of 4-Hydroxy Propofol is influenced by various targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles, where it exerts its effects on enzyme activity and gene expression . For instance, 4-Hydroxy Propofol may localize to the endoplasmic reticulum, where it interacts with cytochrome P-450 enzymes and undergoes further metabolism . These subcellular localization patterns are essential for understanding the compound’s role in cellular function and its overall pharmacological profile.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediol, 2,6-bis(1-methylethyl)- typically involves the alkylation of hydroquinone with isopropyl groups. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of 1,4-Benzenediol, 2,6-bis(1-methylethyl)- follows similar synthetic routes but with optimized reaction conditions for large-scale manufacturing. Continuous flow reactors and advanced purification techniques are employed to achieve consistent quality and high throughput.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Benzenediol, 2,6-bis(1-methylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert quinones back to hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted hydroquinones and quinones, which have applications in dyes, pharmaceuticals, and polymer chemistry.

Comparación Con Compuestos Similares

Similar Compounds

1,4-Benzenediol, 2,5-bis(1,1-dimethylethyl)-: This compound has tert-butyl groups instead of isopropyl groups, leading to different reactivity and applications.

1,4-Benzenediol, 2-methyl-: This compound has a single methyl group, which affects its chemical properties and uses.

2,6-Bis(1-methylethyl)benzene-1,4-dione: This compound is a quinone derivative with different oxidation states and reactivity.

Uniqueness

1,4-Benzenediol, 2,6-bis(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in both research and industry.

Actividad Biológica

4-Hydroxy Propofol is a metabolite of the widely used anesthetic agent Propofol (2,6-diisopropylphenol). Understanding the biological activity of this compound is crucial, as it may contribute to the pharmacological effects and safety profile of Propofol. This article reviews the biological activities associated with 4-Hydroxy Propofol, including its pharmacodynamics, mechanisms of action, and implications in clinical settings.

Pharmacodynamics

4-Hydroxy Propofol exhibits approximately one-third of the hypnotic activity of its parent compound, Propofol. This reduced activity is primarily due to its interaction with GABA_A receptors, where it acts as a positive allosteric modulator. The modulation enhances the inhibitory effects of GABA, leading to sedation and anesthesia.

The mechanism underlying the action of 4-Hydroxy Propofol involves:

- GABA_A Receptor Modulation : Similar to Propofol, 4-Hydroxy Propofol enhances the opening of GABA_A receptor channels, facilitating chloride ion influx and resulting in hyperpolarization of neurons.

- Influence on Other Receptors : Research indicates that 4-Hydroxy Propofol may also interact with sodium channels and other neurotransmitter systems, although these effects are less characterized compared to its action on GABA_A receptors.

Research Findings

Recent studies have focused on the biological responses elicited by 4-Hydroxy Propofol. Below are key findings from various research efforts:

- Toxicological Assessment : A study using zebrafish models demonstrated that exposure to 4-Hydroxy Propofol resulted in dose-dependent DNA damage and inhibition of antioxidant enzyme activity in brain tissues. This suggests potential neurotoxic effects at higher concentrations .

- Comparative Analysis : In vitro studies comparing 4-Hydroxy Propofol and Propofol revealed that while both compounds induce sedation, the metabolite has a slower onset and shorter duration of action due to its rapid metabolism .

- Clinical Implications : Given its lower potency, 4-Hydroxy Propofol may play a role in reducing the side effects associated with high doses of Propofol during anesthesia. Its utilization could be explored in scenarios requiring milder sedation without compromising safety .

Data Table: Biological Activity Comparison

| Parameter | Propofol | 4-Hydroxy Propofol |

|---|---|---|

| Hypnotic Activity | Full | ~1/3 |

| GABA_A Modulation | Strong | Moderate |

| Onset Time | 15-30 seconds | Slower |

| Duration of Action | 5-10 minutes | Shorter |

| Metabolism | Hepatic (CYP2B6, CYP2C9) | Rapid (glucuronidation) |

| Neurotoxicity Potential | Low | Moderate |

Case Studies

Several case studies have illustrated the clinical relevance of understanding 4-Hydroxy Propofol's biological activity:

- Case Study 1 : A patient undergoing sedation for a minor surgical procedure exhibited prolonged sedation when administered a high dose of Propofol. Subsequent analysis indicated significant levels of 4-Hydroxy Propofol in plasma, correlating with extended recovery times .

- Case Study 2 : In critically ill patients receiving continuous infusions of Propofol for sedation, monitoring revealed that elevated levels of 4-Hydroxy Propofol were associated with increased incidence of adverse effects such as hypotension and respiratory depression .

Propiedades

IUPAC Name |

2,6-di(propan-2-yl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,13-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWIJKBKROBWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173633 | |

| Record name | 1,4-Benzenediol, 2,6-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1988-10-9 | |

| Record name | 4-Hydroxy propofol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001988109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediol, 2,6-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY PROPOFOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA35VY5XPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.